Oligomycin

描述

Oligomycin is a macrolide antibiotic produced by various species of the bacterium Streptomyces. It is known for its potent inhibitory effects on adenosine triphosphate synthase, an enzyme crucial for the production of adenosine triphosphate in cellular respiration. This compound is primarily used in scientific research due to its ability to inhibit mitochondrial adenosine triphosphate synthesis, making it a valuable tool for studying cellular energy metabolism and mitochondrial function .

准备方法

Synthetic Routes and Reaction Conditions: Oligomycin is typically isolated from the fermentation broth of Streptomyces species. The isolation process involves several steps, including solvent extraction, chromatography, and crystallization. The specific conditions for these steps can vary depending on the strain of Streptomyces used and the desired purity of the this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces cultures. The fermentation broth is subjected to solvent extraction to isolate the crude this compound, which is then purified using chromatographic techniques. The final product is obtained through crystallization, yielding this compound in its pure form .

化学反应分析

Retroaldol Degradation

Oligomycin A can undergo retroaldol degradation in alkaline conditions, specifically affecting the β-hydroxy ketone fragments located in the C7–C13 region of the molecule .

- Depending on the reaction conditions, the retroaldol fragmentation can occur at the 8,9 or 12,13 bonds. A double retroaldol degradation can also occur, detaching the C9–C12 fragment .

- These reactions lead to the formation of non-cyclic derivatives of this compound A, with the structures of these derivatives supported by NMR and MS methods .

- In mild conditions, retroaldol degradation can occur at room temperature without hydrolyzing the lactone bond .

Chemical Modification with Hydroxylamine

This compound A can be chemically modified through interaction with hydroxylamine . This reaction results in the formation of a six-membered nitrone annelated with the antibiotic at positions 3, 4, 5, 6, and 7 .

Chemical Modification with 1-aminopyridinium iodide

This compound A can also react with 1-aminopyridinium iodide in pyridine, leading to the formation of pyrazolo[1,5-a]pyridine conjugated with the antibiotic at positions 2 and 3 . This involves addition to the C2–C3 double bond followed by spontaneous oxidation .

Alkaline Hydrolysis

This compound A can undergo degradation in alkaline conditions. When NaOH is added to a solution of this compound A, retroaldol fragmentation of the 12,13 bond occurs, followed by hydrolysis of the lactone bond, resulting in the formation of an aldehyde .

Binding to ATP Synthase

This compound A inhibits the H+-ATP synthase by binding to the subunit c ring, which blocks proton translocation by preventing access to the essential carboxyl .

- The binding site is framed by this compound and is considered a common drug-binding site for inhibitors .

- This compound binds to helix 2 of adjacent subunit-c molecules, with its hydrophobic face covering the hydrophobic face of subunit-c, while the hydrophilic face is exposed to the solvent .

- The binding of this compound buries a significant portion of the hydrophobic surface of subunit-c, contributing to the binding energy .

Diels-Alder Adducts

This compound A can form Diels-Alder adducts with compounds like benzoquinone and N-benzylmaleimide .

Effects on Phosphates in Red Blood Cells

This compound has been shown to have similar effects to ouabain on active transport in red blood cells, including the inhibition of sodium and potassium transport .

科学研究应用

Cancer Research

Oligomycin plays a significant role in cancer research by elucidating metabolic pathways and overcoming drug resistance:

- Targeting Drug Resistance : this compound has been shown to bypass doxorubicin resistance in HepG2 cells by blocking P-glycoprotein activity, which is responsible for multidrug resistance. This effect triggers apoptosis in resistant cancer cells .

- Metabolic Profiling : In breast cancer cell lines, this compound is utilized to measure oxygen consumption rates and extracellular acidification rates, contributing to a deeper understanding of metabolic adaptations in cancer progression .

- Cellular Respiration Studies : It aids in assessing the maximal oxygen consumption rate (maxOCR) in tumor cells, revealing insights into how high glycolytic activity can lead to underestimation of cellular respiration metrics .

Microbiology Applications

This compound exhibits antimicrobial properties against various pathogens:

- Fungal Inhibition : It has demonstrated effectiveness against fungi such as Rhodotorula glutinis and Aspergillus niger. The compound's ability to inhibit ATP synthesis is leveraged to study fungal metabolism and develop antifungal strategies .

- Resistance Studies : Research has identified mutations in yeast that confer resistance to this compound, providing insights into fungal adaptation mechanisms and potential targets for new antifungal agents .

Plant Biology

In plant research, this compound is used to explore mitochondrial functions and pathogen interactions:

- Pathogen Control : this compound B can impair motility and induce lysis in grapevine downy mildew zoospores (Plasmopara viticola), with an IC50 value indicating effective concentration for controlling this pathogen .

- Chloroplast Function Studies : It inhibits Ca²⁺-dependent ATPase activity in chloroplasts, providing a tool for studying photosynthetic processes and energy transduction mechanisms within plant cells .

Cellular Metabolism Studies

This compound is extensively used in cellular respiration assays:

- Maximal Capacity Respiration Assays : It is employed in assays such as the Mito Stress Test Kit to measure ATP-linked respiration in various cell types, including astrocytes and mouse embryonic fibroblasts (MEFs). Concentrations typically range from 1 µM for MEFs to 2 µM for astrocytes .

- Oxygen Consumption Measurements : By inhibiting ATP synthesis, this compound allows researchers to quantify parameters related to mitochondrial dysfunction and metabolic health in different cell lines .

Summary of Applications

| Application Area | Specific Uses | Key Findings/Effects |

|---|---|---|

| Cancer Research | Overcoming drug resistance; metabolic profiling | Triggers apoptosis; aids in understanding cancer metabolism |

| Microbiology | Antifungal studies; resistance mechanisms | Effective against specific fungi; reveals adaptation traits |

| Plant Biology | Pathogen control; chloroplast function studies | Induces lysis in pathogens; inhibits chloroplast ATPase |

| Cellular Metabolism | Respiration assays; mitochondrial dysfunction | Measures oxygen consumption; quantifies ATP-linked respiration |

作用机制

Oligomycin exerts its effects by inhibiting adenosine triphosphate synthase, specifically targeting the proton channel of the enzyme’s F_O subunit. This inhibition blocks the flow of protons through the channel, preventing the synthesis of adenosine triphosphate from adenosine diphosphate and inorganic phosphate. As a result, cellular energy production is significantly reduced, leading to decreased electron flow through the electron transport chain and reduced cellular respiration .

相似化合物的比较

Rutamycin: Another macrolide antibiotic with similar inhibitory effects on adenosine triphosphate synthase.

Venturicidin: A macrolide that also targets adenosine triphosphate synthase but with different binding characteristics and potency

Oligomycin’s unique properties and potent inhibitory effects make it a valuable tool in various fields of scientific research, providing insights into cellular energy metabolism and mitochondrial function.

生物活性

Oligomycin is a well-known inhibitor of mitochondrial ATP synthase, a critical enzyme in the oxidative phosphorylation (OXPHOS) pathway. This compound has significant implications for cellular metabolism, particularly in cancer research and mitochondrial function studies. This article explores the biological activity of this compound, its mechanisms of action, and its effects on various cell types, supported by data tables and relevant case studies.

This compound exerts its effects primarily by binding to the ATP synthase complex in the inner mitochondrial membrane. This binding inhibits the proton channel of ATP synthase, effectively blocking ATP production through oxidative phosphorylation. The inhibition leads to a compensatory increase in glycolysis as cells attempt to maintain ATP levels.

Key Points on Mechanism:

- ATP Synthase Inhibition : this compound binds to specific residues in the ATP synthase complex, disrupting ATP synthesis .

- Glycolytic Compensation : Following this compound treatment, many cell types exhibit increased glycolytic activity as a compensatory mechanism to counteract decreased ATP levels .

- Transient AMPK Activation : In some cell lines, this compound induces transient activation of AMP-activated protein kinase (AMPK), which plays a role in cellular energy homeostasis .

Effects on Cellular Metabolism

The biological activity of this compound varies significantly across different cell types, particularly cancer cells. Research has demonstrated that this compound can completely inhibit OXPHOS activity within one hour at concentrations as low as 100 ng/ml. This inhibition leads to varying degrees of glycolytic adaptation depending on the cell line.

Table 1: Effects of this compound on Cellular Metabolism

| Cell Line | OXPHOS Inhibition (100 ng/ml) | Glycolysis Increase (%) | ATP Drop (%) | AMPK Activation |

|---|---|---|---|---|

| H1299 | Complete | 50% | 5-8% | Transient |

| 786-0 | Complete | 20% | 5-8% | None |

| U87MG | Complete | 30% | 5% | None |

| T98G | Complete | 25% | 4% | Transient |

Data adapted from multiple studies on this compound's effects on cancer cell lines .

Case Studies

- Cancer Cell Adaptation : A study investigated the bioenergetic adaptation of various cancer cell lines to this compound treatment. It was found that while OXPHOS was inhibited, cells like H1299 showed a robust increase in glycolysis, allowing them to maintain ATP levels despite reduced mitochondrial function .

- Underestimation of Mitochondrial Capacity : Research indicated that using this compound during experiments to measure maximal oxygen consumption rates (maxOCR) can lead to significant underestimations of mitochondrial function due to its inhibitory effects on ATP synthesis. This was particularly noted in glioma and prostate cancer cells where this compound presence skewed results by reducing estimated spare respiratory capacity (SRC) by 25-45% .

- Role in Drug Resistance : Investigations into mutations that confer resistance to this compound revealed that alterations in specific residues within the ATP synthase complex can significantly impact drug binding and efficacy. This highlights the importance of understanding this compound's interaction with its target for developing effective therapeutic strategies against resistant cancer phenotypes .

属性

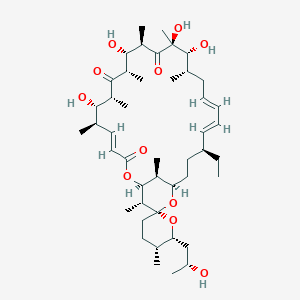

IUPAC Name |

(1S,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,27S,28R,29S)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNULEGDCPYONBU-WMBHJXFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]\1CC[C@@H]2[C@@H]([C@@H]([C@H]([C@@]3(O2)CC[C@H]([C@H](O3)C[C@H](C)O)C)C)OC(=O)/C=C/[C@H]([C@@H]([C@H](C(=O)[C@H]([C@@H]([C@H](C(=O)[C@@]([C@@H]([C@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Oligomycin's primary target in biological systems?

A1: this compound is a potent inhibitor of the F1F0-ATP synthase, a crucial enzyme responsible for ATP synthesis in mitochondria and bacteria. [, , , , ]

Q2: How does this compound interact with its target?

A2: this compound binds to the F0 subunit of ATP synthase, specifically to the rotating c-ring embedded within the membrane. This binding interferes with the proton translocation pathway, effectively blocking proton movement and, consequently, ATP synthesis. [, , ]

Q3: What are the downstream consequences of this compound inhibiting ATP synthase?

A3: By inhibiting ATP synthase, this compound disrupts the primary source of cellular energy production. This leads to a cascade of effects, including a decrease in ATP levels, an increase in AMP levels, alterations in mitochondrial membrane potential, and potential induction of apoptosis, particularly in energy-demanding cells. [, , , , ]

Q4: Does the inclusion of sucrose in the preparation medium influence the inhibitory effects of this compound and other compounds on (Na+ + K+ + Mg2+)-ATPase activity in sugar beet roots?

A6: Yes, the presence or absence of sucrose during membrane preparation from sugar beet roots significantly impacts the inhibitory action of this compound and metavanadate. This compound's inhibitory effect is suppressed when sucrose is omitted, whereas metavanadate inhibition is favored. This suggests a conformational change in the membrane fragments or vesicles, altering the exposed surfaces and influencing inhibitor interactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。